molecular formula C8H13NO3 B13212191 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

Cat. No.: B13212191
M. Wt: 171.19 g/mol
InChI Key: LIMUTOGSLBPOFQ-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate precursors under acidic or basic conditions to form the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This compound has garnered attention due to its structural similarity to pipecolic acid, a known bioactive molecule. The following sections detail the biological activity, synthesis methods, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C7H13NO2C_7H_{13}NO_2 and a molecular weight of approximately 143.19 g/mol. Its structure includes both carboxylic acid and amine functionalities, which are crucial for its reactivity and biological interactions. The spirocyclic framework enhances its three-dimensional conformation, facilitating interactions with biological targets.

Property Value
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.19 g/mol
Functional GroupsCarboxylic acid, amine
Structural FeaturesSpirocyclic

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in drug design and therapeutic applications.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural characteristics enable it to mimic natural substrates or inhibitors, influencing biological pathways.

Case Studies and Research Findings

  • Drug Design Applications : Research indicates that derivatives of this compound can enhance the pharmacological profiles of existing drugs. For instance, incorporating this compound into the structure of local anesthetics like Bupivacaine resulted in analogs with comparable efficacy but significantly lower toxicity (five times less) and improved water solubility .
  • Bioisosterism : The compound serves as a bioisostere for pipecolic acid, facilitating the development of new therapeutic agents with modified properties that enhance their effectiveness and safety .
  • Antiviral Activity : Some studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV by modulating chemokine receptors CCR3 and CCR5 .

Synthesis Methods

Several synthetic routes have been developed to produce this compound efficiently:

  • Cyclization Techniques : One prominent method involves the cyclization of specific precursors under acidic conditions to yield the target compound .
  • Functionalization Approaches : The synthesis also includes the derivatization of functional groups to enhance biological activity or modify pharmacokinetic properties .

Applications in Drug Development

The versatility of this compound extends across various fields:

  • Medicinal Chemistry : Its ability to mimic pipecolic acid allows it to be incorporated into drug designs aimed at treating neurological disorders and infections .
  • Pharmaceutical Research : Ongoing research focuses on developing new derivatives that could lead to innovative treatments with improved efficacy and reduced side effects .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)6-8(5-9-6)1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)

InChI Key

LIMUTOGSLBPOFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC2C(=O)O

Origin of Product

United States

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